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molecular formula C23H28N4O4 B8753516 3-(3-cyclopentyloxy-4-methoxyphenyl)-2-methyl-5-oxo-N-(pyridin-3-ylmethyl)pyrazolidine-1-carboxamide

3-(3-cyclopentyloxy-4-methoxyphenyl)-2-methyl-5-oxo-N-(pyridin-3-ylmethyl)pyrazolidine-1-carboxamide

Cat. No. B8753516
M. Wt: 424.5 g/mol
InChI Key: JBTJXXDPSJKBRV-UHFFFAOYSA-N
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Patent
US05191084

Procedure details

To a -15° C. solution of phosgene (4.50 mmol, 2.30 mL; 1.9M solution in toluene) in dry tetrahydrofuran (8 mL) is added neat triethylamine (4.50 mmol, 0.450 g; 0.620 mL) and the resulting suspension is stirred at -15° C. for 10 minutes. To this suspension is added 3-picolylamine (4.50 mmol, 0.490 g; 0.460 mL) and triethylamine (4.50 mmol, 0.450 g; 0.620 mL) in dry tetrahydrofuran (10 mL) in one portion and the reaction mixture is stirred at -15° C. for 30 minutes. Subsequently, 5-[3-(cyclopentyloxy)-4-methoxyphenyl]-1-methyl-3-pyrazolidinone (3.0 mmol, 0.870 g) in dry tetrahydrofuran (7 mL) is added at -15° C. and the reaction mixture is allowed to warm to room temperature overnight. The reaction is quenched with water (20 mL), the volatiles removed in vacuo, and the residue partitioned between ethyl acetate (150 mL) and water (150 mL). The organic layer is dried (Na2SO4) and concentrated in vacuo to give a tan solid. This material is purified by flash chromatography (SiO2 :1) 50% ethyl acetate/hexane; 2) 100% ethyl acetate; 3) 5% methanol/ethyl acetate) to give a mixture of starting material and product which is triturated with ether. The title compound is isolated as a white solid (0.158 g; 12%). Also isolated is a mixture of starting pyridazone and title compound (0.511 g). 1H-NMR (DMSO-d6, 400 MHz) δ8.45 (m, 3H); 7.65 (dt, 1H, J=8.0, 1.6 Hz); 7.22 (ddd, 1H, J=8.0, 5.0, 0.7 Hz); 6.94 (d, 1H, J=2.0 Hz); 6.88 (d, 1H, J=8.0 Hz); 6.82 (dd, 1H, J=8.0, 2.0 Hz); 4.63 (m, 1H); 4.38 (m, 3H); 3.70 (s, 3H); 3.65 (m, 1H); 2.74 (s, 3H); 2.65 (m, 1H); 1.79 (m, 2H); 1.63 (m, 4H); 1.49 (m, 2H). IR (KBr, cm-1) 3420, 3320, 2950, 1730, 1715, 1530, 1515, 1235, 1135.
Quantity
2.3 mL
Type
reactant
Reaction Step One
Quantity
0.62 mL
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
0.46 mL
Type
reactant
Reaction Step Two
Quantity
0.62 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
0.87 g
Type
reactant
Reaction Step Three
Quantity
7 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1](Cl)(Cl)=[O:2].C(N(CC)CC)C.[N:12]1[CH:17]=[CH:16][CH:15]=[C:14]([CH2:18][NH2:19])[CH:13]=1.[CH:20]1([O:25][C:26]2[CH:27]=[C:28]([CH:34]3[N:38]([CH3:39])[NH:37][C:36](=[O:40])[CH2:35]3)[CH:29]=[CH:30][C:31]=2[O:32][CH3:33])[CH2:24][CH2:23][CH2:22][CH2:21]1>O1CCCC1>[CH:20]1([O:25][C:26]2[CH:27]=[C:28]([CH:34]3[CH2:35][C:36](=[O:40])[N:37]([C:1]([NH:19][CH2:18][C:14]4[CH:13]=[N:12][CH:17]=[CH:16][CH:15]=4)=[O:2])[N:38]3[CH3:39])[CH:29]=[CH:30][C:31]=2[O:32][CH3:33])[CH2:21][CH2:22][CH2:23][CH2:24]1

Inputs

Step One
Name
Quantity
2.3 mL
Type
reactant
Smiles
C(=O)(Cl)Cl
Name
Quantity
0.62 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
8 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0.46 mL
Type
reactant
Smiles
N1=CC(=CC=C1)CN
Name
Quantity
0.62 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
0.87 g
Type
reactant
Smiles
C1(CCCC1)OC=1C=C(C=CC1OC)C1CC(NN1C)=O
Name
Quantity
7 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-15 °C
Stirring
Type
CUSTOM
Details
the resulting suspension is stirred at -15° C. for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction mixture is stirred at -15° C. for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The reaction is quenched with water (20 mL)
CUSTOM
Type
CUSTOM
Details
the volatiles removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue partitioned between ethyl acetate (150 mL) and water (150 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer is dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a tan solid
CUSTOM
Type
CUSTOM
Details
This material is purified by flash chromatography (SiO2 :1) 50% ethyl acetate/hexane
CUSTOM
Type
CUSTOM
Details
3) 5% methanol/ethyl acetate) to give
ADDITION
Type
ADDITION
Details
a mixture of starting material and product which
CUSTOM
Type
CUSTOM
Details
is triturated with ether

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C1(CCCC1)OC=1C=C(C=CC1OC)C1N(N(C(C1)=O)C(=O)NCC=1C=NC=CC1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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